molecular formula C24H20ClN3O4 B2913190 2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 932530-59-1

2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No. B2913190
CAS RN: 932530-59-1
M. Wt: 449.89
InChI Key: LXVCSSYRERAZIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide, also known as CEP-26401, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Scientific Research Applications

Antimicrobial Activity

Research has explored the antimicrobial efficacy of quinazolinone derivatives, suggesting their potential in combating bacterial infections. For instance, Patel and Shaikh (2011) synthesized 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluated their antimicrobial activities, finding compounds with significant activity against standard drugs. Such studies highlight the role of quinazolinone derivatives in developing new antimicrobial agents (Patel & Shaikh, 2011).

Anti-inflammatory and Analgesic Activities

Quinazolinone compounds have been investigated for their anti-inflammatory and analgesic properties. Alagarsamy et al. (2015) designed and synthesized quinazolinyl acetamides, assessing their analgesic and anti-inflammatory activities. Their findings revealed that certain derivatives exhibited potent activities, offering insights into the development of new therapeutic agents for pain and inflammation management (Alagarsamy et al., 2015).

Antitumor Activity

The potential of quinazolinone derivatives in cancer treatment has been a subject of considerable interest. Studies have demonstrated the synthesis of novel quinazolinones with significant in vitro antitumor activity. For example, Al-Suwaidan et al. (2016) synthesized 3-benzyl-substituted-4(3H)-quinazolinones, evaluating their antitumor activity against various cancer cell lines. Their research indicated that certain compounds exhibited broad-spectrum antitumor activity, suggesting their promise as anticancer drugs (Al-Suwaidan et al., 2016).

properties

IUPAC Name

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O4/c1-31-20-11-9-17(13-21(20)32-2)26-22(29)14-28-19-10-8-16(25)12-18(19)23(27-24(28)30)15-6-4-3-5-7-15/h3-13H,14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVCSSYRERAZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide

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